N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by a sulfamoyl group at position 3 of the thiophene core, a phenyl substituent at position 4, and a 3-fluorophenyl carboxamide moiety at position 2 (Figure 1).
The sulfamoyl group [methyl(phenyl)sulfamoyl] contributes to hydrogen-bonding capabilities, a feature critical for target engagement in related molecules .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3S2/c1-27(20-13-6-3-7-14-20)32(29,30)23-21(17-9-4-2-5-10-17)16-31-22(23)24(28)26-19-12-8-11-18(25)15-19/h2-16H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFGLBHFBBHEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorine atom.
Sulfonamide formation: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Carboxamide formation: The final step might involve the reaction of the intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or carboxamide groups, potentially converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiophene-based carboxamides have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Key Findings:
- A study demonstrated that thiophene derivatives can inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
- Another investigation revealed that modifications in the thiophene ring structure can enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug design .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that sulfamoyl derivatives possess activity against a range of bacterial strains.
Case Study:
- A recent study tested various sulfamoyl compounds against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to increased antibacterial efficacy . The compound's structure allows for interaction with bacterial enzymes, disrupting their function.
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its mechanism involves selective inhibition of key metabolic pathways in plants.
Research Insights:
- A patent application highlighted the use of similar compounds as selective herbicides, emphasizing their effectiveness against specific weed species while minimizing damage to crops .
Table 1: Herbicidal Efficacy of Thiophene Derivatives
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | |
| Thiophene derivative A | Setaria viridis | 90 | |
| Thiophene derivative B | Echinochloa crus-galli | 75 |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound in both medicinal and agricultural contexts.
Key Observations:
Mechanism of Action
The mechanism of action of “N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide” would depend on its specific biological target. Generally, compounds with sulfonamide and carboxamide groups can interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Key Observations:
N-Substituent Variations: The target compound’s 3-fluorophenyl group differs from the 4-ethylphenyl in and the 4-chlorophenylmethyl in . The 4-ethylphenyl group in introduces lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to the fluorinated analog.
Sulfamoyl Group Modifications :
- The target compound and share the methyl(phenyl)sulfamoyl group, whereas features a methyl(4-methylphenyl)sulfamoyl moiety. The additional methyl in may enhance hydrophobic interactions but reduce electronic effects compared to the unsubstituted phenyl in the target compound.
Molecular Weight and Polarity :
- The target compound (MW ~466.06) is lighter than (MW 511.06) due to the absence of a chlorophenylmethyl group.
- Fluorine’s electronegativity increases polarity, suggesting improved solubility in polar solvents compared to ethyl or chlorinated analogs.
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be inferred from structurally related molecules:
- PPARδ Antagonism: Compounds like GSK3787 and ST247 (methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) demonstrate that thiophene-sulfamoyl derivatives can act as PPARδ antagonists, modulating metabolic and inflammatory pathways .
- Structure-Activity Relationships (SAR) :
- The 3-fluorophenyl group’s meta substitution may influence binding orientation compared to para-substituted analogs (e.g., 4-ethylphenyl in ), altering receptor interaction profiles.
- The methyl(phenyl)sulfamoyl group’s balance of hydrophobicity and hydrogen-bonding capacity is critical for nuclear receptor engagement, as seen in .
Biological Activity
N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C20H19FN2O2S
- Molecular Weight : 372.44 g/mol
The presence of the fluorine atom on the phenyl ring and the sulfamoyl group contributes to its unique biological properties.
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The thiophene moiety is known for its antimicrobial properties, which may extend to this compound.
- Inhibition of Enzymatic Activity : The sulfamoyl group can interact with enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity Type | IC50 Value (µM) | Test System | Reference |
|---|---|---|---|
| Antitumor | 15.5 | Human cancer cell lines | |
| Antimicrobial | 20.0 | Bacterial strains (E. coli) | |
| Enzyme Inhibition | 10.0 | PTP1B (protein tyrosine phosphatase) |
Case Studies
-
Antitumor Efficacy :
A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with an IC50 value of 15.5 µM observed in human breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. -
Antimicrobial Activity :
In vitro tests against E. coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 20 µM, indicating moderate antibacterial activity. This suggests potential for development as an antimicrobial agent. -
Enzyme Inhibition :
The compound was tested for its ability to inhibit PTP1B, an enzyme involved in insulin signaling pathways. An IC50 value of 10 µM was recorded, suggesting that it could enhance insulin sensitivity and may have implications for diabetes treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
